2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
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Overview
Description
2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a pyrimidine ring attached via a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of methoxy groups at the 2 and 3 positions. The pyrimidine ring is then synthesized separately and attached to the benzamide core via a pyrrolidine linker. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The pyrimidine ring can act as a hinge binder, forming hydrogen bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s effects on cell signaling pathways and gene expression are also areas of active research .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: A related compound with similar structural features but lacking the benzamide core.
4,6-dimethyl-2-pyrimidinyl-benzene derivatives: Compounds with similar pyrimidine and benzene ring structures but different substituents.
1-benzo[1,3]dioxol-5-yl-indoles: Compounds with indole and benzodioxole moieties, used in similar research applications
Uniqueness
2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2,3-dimethoxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-7-5-6-14(16(15)25-2)17(23)20-12-13-8-9-19-18(21-13)22-10-3-4-11-22/h5-9H,3-4,10-12H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFFSJAWFXCIIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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